Cas no 54289-74-6 (4-(4-Methoxyphenyl)oxazole)

4-(4-Methoxyphenyl)oxazole is a heterocyclic organic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at the 4-position. This structure imparts unique electronic and steric properties, making it valuable as a building block in pharmaceutical and materials chemistry. The methoxy group enhances solubility and modulates reactivity, facilitating its use in cross-coupling reactions and as a precursor for functionalized derivatives. Its stability and well-defined reactivity profile make it suitable for applications in drug discovery, agrochemicals, and optoelectronic materials. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
4-(4-Methoxyphenyl)oxazole structure
4-(4-Methoxyphenyl)oxazole structure
Product Name:4-(4-Methoxyphenyl)oxazole
CAS No:54289-74-6
MF:C10H9NO2
MW:175.183962583542
CID:1033922
PubChem ID:12463139
Update Time:2025-06-28

4-(4-Methoxyphenyl)oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methoxyphenyl)oxazole
    • 4-(4-Methoxyphenyl)-1,3-oxazole
    • 4-(4-Methoxyphenyl)-oxazol
    • 4-(4-methoxy-phenyl)-oxazole
    • AK132029
    • KB-34470
    • RL04025
    • SureCN1186835
    • DTXSID50499248
    • CHEMBL3354464
    • SCHEMBL1186835
    • RDTKGSYKMUXXSY-UHFFFAOYSA-N
    • 54289-74-6
    • DA-05043
    • G73324
    • J-513538
    • Inchi: 1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
    • InChI Key: RDTKGSYKMUXXSY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=COC=N1

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 35.26

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Additional information on 4-(4-Methoxyphenyl)oxazole

Introduction to 4-(4-Methoxyphenyl)oxazole (CAS No. 54289-74-6)

4-(4-Methoxyphenyl)oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 54289-74-6, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains. The compound consists of an oxazole ring fused with a methoxy-substituted phenyl group, which contributes to its distinct chemical behavior and reactivity.

The oxazole moiety is a five-membered aromatic ring containing two adjacent oxygen atoms. This structural feature imparts a considerable degree of stability and electronic characteristics that make it valuable in medicinal chemistry. The presence of the methoxy group on the phenyl ring further enhances its utility by introducing polarity and potential for further functionalization. These attributes have positioned 4-(4-Methoxyphenyl)oxazole as a compound of interest in the development of novel pharmaceutical agents.

In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated biological activity. Studies have shown that compounds containing the oxazole ring exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. The methoxyphenyl substituent in 4-(4-Methoxyphenyl)oxazole is particularly noteworthy, as it can influence the molecule's interaction with biological targets, thereby modulating its therapeutic potential.

One of the most compelling aspects of 4-(4-Methoxyphenyl)oxazole is its versatility in chemical synthesis. The oxazole ring can undergo various reactions, such as nucleophilic substitution and metal-catalyzed coupling reactions, allowing for the introduction of additional functional groups. This flexibility makes it an attractive scaffold for designing molecules with tailored properties. Researchers have leveraged these synthetic possibilities to develop derivatives with enhanced efficacy and reduced side effects.

Recent advancements in computational chemistry have further accelerated the exploration of 4-(4-Methoxyphenyl)oxazole's potential applications. Molecular modeling studies have been instrumental in understanding how this compound interacts with biological targets at the molecular level. These insights have guided the optimization of its structure to improve binding affinity and selectivity. For instance, computational simulations have revealed that minor modifications to the methoxyphenyl group can significantly enhance the compound's interaction with specific enzymes or receptors.

The pharmaceutical industry has taken notice of these findings, leading to several ongoing clinical trials investigating the therapeutic efficacy of oxazole-based compounds. While 4-(4-Methoxyphenyl)oxazole itself may not be in clinical use yet, its derivatives are being evaluated for various conditions, including neurological disorders and infectious diseases. The results from these trials are expected to provide valuable data on its safety and efficacy, potentially paving the way for new treatment options.

Beyond pharmaceutical applications, 4-(4-Methoxyphenyl)oxazole has shown promise in other areas of research. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. Additionally, its stability under various conditions suggests potential use as a building block for more complex materials with specialized functions.

The synthesis of 4-(4-Methoxyphenyl)oxazole involves several well-established chemical methodologies. One common approach involves the condensation of 2-amino-5-methoxybenzaldehyde with maleic anhydride or fumaric acid to form the oxazole core. Subsequent functionalization steps can then be performed to introduce additional groups or modify existing ones. These synthetic routes are optimized for high yield and purity, ensuring that researchers have access to high-quality starting material for their investigations.

The chemical properties of 4-(4-Methoxyphenyl)oxazole also make it a valuable tool for educational purposes. Its well-defined structure and reactivity patterns serve as excellent examples in organic chemistry courses, helping students understand key concepts such as heterocyclic chemistry and functional group transformations. By studying this compound, students can gain insights into how structural modifications influence chemical behavior and biological activity.

In conclusion, 4-(4-Methoxyphenyl)oxazole (CAS No. 54289-74-6) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features, combined with its synthetic versatility and biological activity, make it a compound worth exploring further. As research continues to uncover new applications for this molecule and its derivatives, it is likely to remain a cornerstone of innovation in chemical biology and pharmaceutical development.

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